5-(2-Hydroxyphenyl)picolinic acid
Description
5-(2-Hydroxyphenyl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a 2-hydroxyphenyl group at the 5-position. This structure confers unique physicochemical and biological properties, including chelating capabilities due to the hydroxyl and carboxylic acid groups.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKYCJRGSCVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)picolinic acid typically involves the reaction of 2-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66(Zr)-N(CH2PO3H2)2, which facilitates the condensation reaction between ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . The reaction is carried out at ambient temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of 5-(2-Hydroxyphenyl)picolinic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halogenated, and other substituted phenyl derivatives.
Scientific Research Applications
5-(2-Hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties, particularly in inhibiting viral entry and replication
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: Zinc finger proteins (ZFPs) and other metalloproteins.
Pathways Involved: The compound binds to ZFPs, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Phenyl Derivatives
- 5-(4-Butylphenyl)Picolinic Acid (qy17) : Exhibits potent antibacterial activity against Staphylococcus haemolyticus (MIC = 8 µg/mL) and Enterococcus faecium. Demonstrates superior solubility and stability compared to its tert-butyl analog (qy20) due to reduced steric hindrance .
- 5-(4-(tert-Butyl)Phenyl)Picolinic Acid (qy20) : Lower solubility and antibacterial efficacy than qy17, attributed to the bulky tert-butyl group impairing membrane penetration .
Electron-Withdrawing Substituents
- 5-(2-Chlorophenyl)Picolinic Acid : The chloro group enhances electrophilicity, improving interactions with biological targets. Used in synthesizing diacyl-hydrazide antileishmanial compounds (e.g., 17a–17g) .
- This derivative (CAS: 648898-17-3) is a key intermediate in drug synthesis .
Electron-Donating Substituents
- 5-(4-Methoxyphenyl)Picolinic Acid (CAS: 87789-69-3) : The methoxy group improves solubility in organic solvents. It serves as a precursor for hydroxylated analogs via reduction (e.g., 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid) .
- 5-(Hydroxyphenyl) Analogs : Direct hydroxylation (e.g., 5-hydroxypicolinic acid) or hydroxyl group introduction (e.g., 5-(hydroxy(p-tolyl)methyl)picolinic acid) enhances metal chelation, relevant in biodegradation pathways .
Physicochemical Properties
Functional Performance in Drug Development
- Antibacterial Activity: qy17 reduces S. haemolyticus biofilm formation by 60% at 16 µg/mL, outperforming qy20 and fluoroquinolones . 5-(3-Cyanophenyl)picolinic acid derivatives show IC50 values <10 µM against Plasmodium falciparum, linked to thiazolidinone hybrid structures .
Enzyme Inhibition :
- Safety Profiles: 5-(4-Cyanophenyl)pyridine-2-carboxylic acid requires precautions for inhalation and skin contact (GHS Category H319) .
Key Trends and Implications
- Substituent Position : Ortho-substituted derivatives (e.g., 2-chloro, 2-hydroxy) exhibit stronger target binding than para-substituted analogs due to steric and electronic effects .
- Hybrid Structures: Incorporation of thiazolidinone or pyrazole moieties (e.g., compound 4 in ) enhances antiparasitic activity .
- Synthetic Flexibility : Suzuki coupling and ester hydrolysis enable scalable production of diverse analogs, as seen in qy17/qy20 synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
